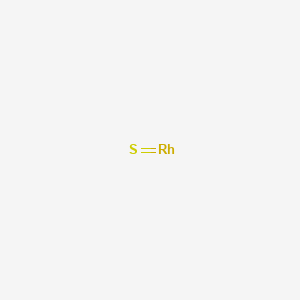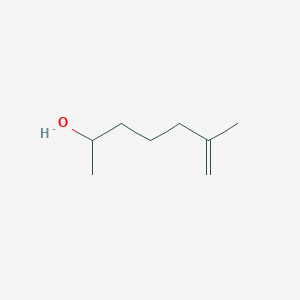
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate is an organic compound that belongs to the class of carbonimidodithioates This compound is characterized by the presence of a butyl group, a 4-chlorophenyl group, and a 3-pyridinylcarbonimidodithioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinylcarbonimidodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate: shares similarities with other carbonimidodithioates and thiourea derivatives.
Thiourea: A simpler analog with similar functional groups but lacking the butyl and pyridinyl moieties.
Benzylthiourea: Similar structure but with a benzyl group instead of the butyl group.
Uniqueness
- The presence of the pyridinyl group enhances its potential for coordination chemistry and biological interactions.
This compound: is unique due to the combination of its butyl, 4-chlorophenyl, and 3-pyridinylcarbonimidodithioate moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
34763-20-7 |
|---|---|
分子式 |
C17H19ClN2S2 |
分子量 |
350.9 g/mol |
IUPAC 名称 |
1-butylsulfanyl-1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C17H19ClN2S2/c1-2-3-11-21-17(20-16-5-4-10-19-12-16)22-13-14-6-8-15(18)9-7-14/h4-10,12H,2-3,11,13H2,1H3 |
InChI 键 |
RBIVAOYXFGTUBH-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
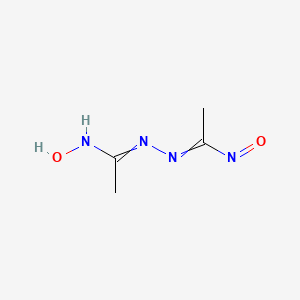
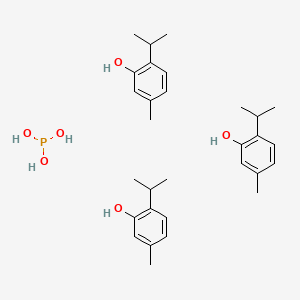
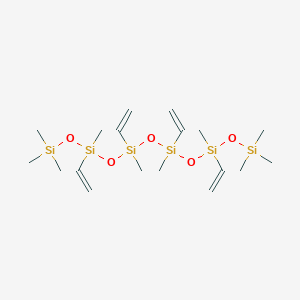
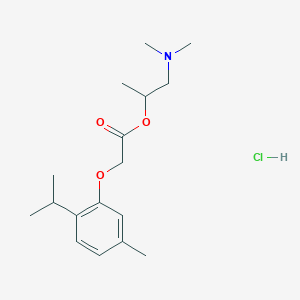
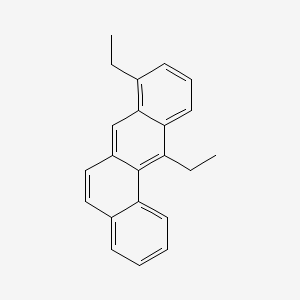
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
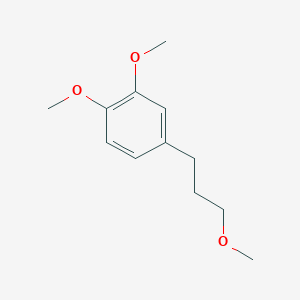
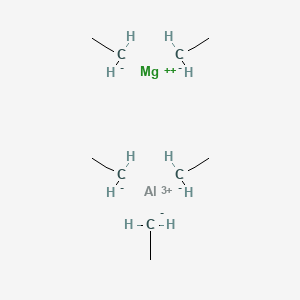
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
